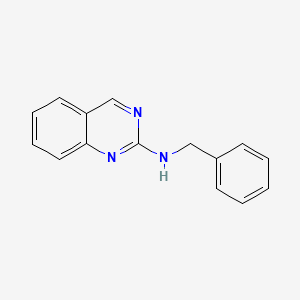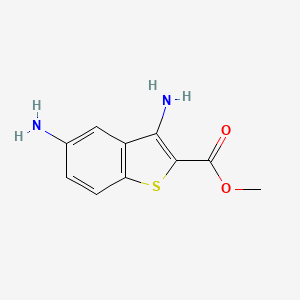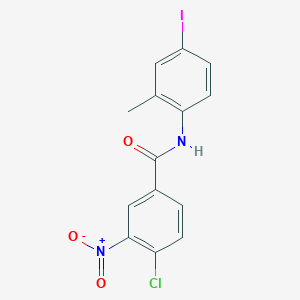
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide has low toxicity and is well-tolerated in animal models. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It also has antifungal and antimicrobial effects, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for research related to 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide. One potential direction is to explore its use in combination with other anticancer drugs to enhance its effectiveness. Another direction is to investigate its potential use in treating other diseases such as fungal and bacterial infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in drug development.
In conclusion, 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its unique properties and low toxicity make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its use in drug development.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with pyrimidine-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal and antimicrobial properties.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-6-9(7-11(20-2)13(10)21-3)14(18)17-12-4-5-15-8-16-12/h4-8H,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDRNFYGPDYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)



![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)

![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)

![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)



![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)